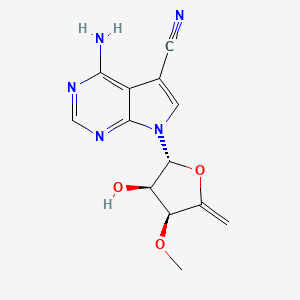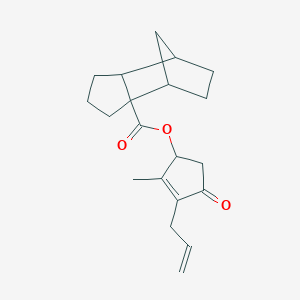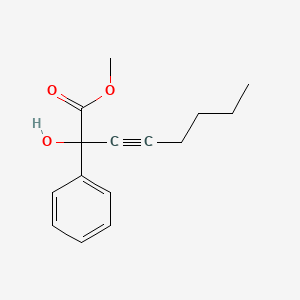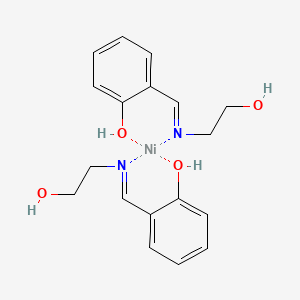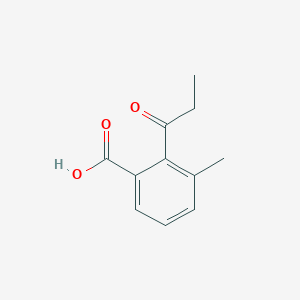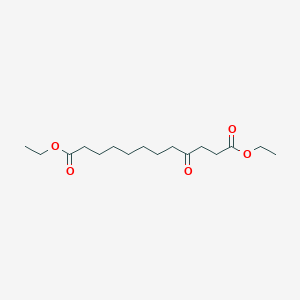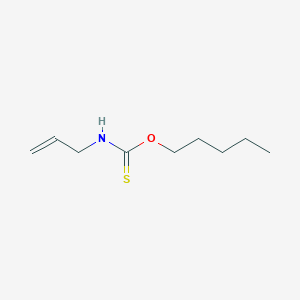
2-Azido-4-chloro-1-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-chloro-1-(phenylsulfanyl)benzene is an organic compound that features an azido group, a chloro group, and a phenylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-chloro-1-(phenylsulfanyl)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may involve catalysts like copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-4-chloro-1-(phenylsulfanyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) in the presence of copper(II) triflate.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Applications De Recherche Scientifique
2-Azido-4-chloro-1-(phenylsulfanyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azido-4-chloro-1-(phenylsulfanyl)benzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of amines, while the benzene ring can participate in electrophilic aromatic substitution reactions . The phenylsulfanyl group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-4-chlorobenzene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
4-Chloro-1-(phenylsulfanyl)benzene: Lacks the azido group, limiting its applications in bioconjugation.
2-Azido-1-(phenylsulfanyl)benzene: Similar structure but different substitution pattern, affecting its reactivity.
Uniqueness
2-Azido-4-chloro-1-(phenylsulfanyl)benzene is unique due to the presence of both the azido and phenylsulfanyl groups, which provide a combination of reactivity and electronic properties not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Propriétés
Numéro CAS |
91331-49-6 |
|---|---|
Formule moléculaire |
C12H8ClN3S |
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
2-azido-4-chloro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8ClN3S/c13-9-6-7-12(11(8-9)15-16-14)17-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
CYCSQCSUASLDTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
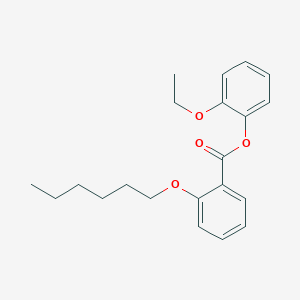
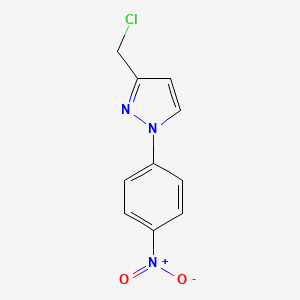
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
